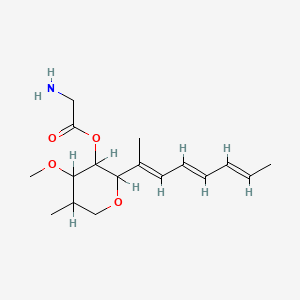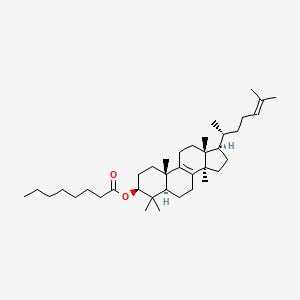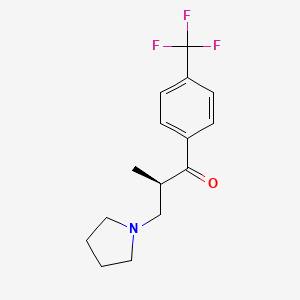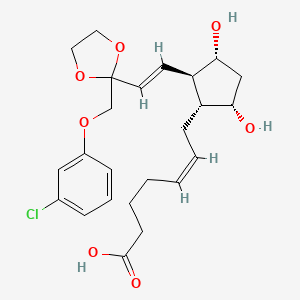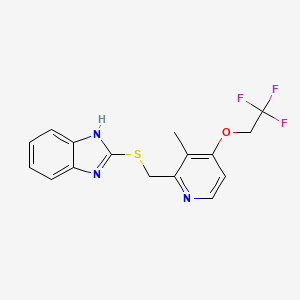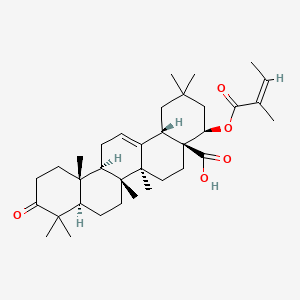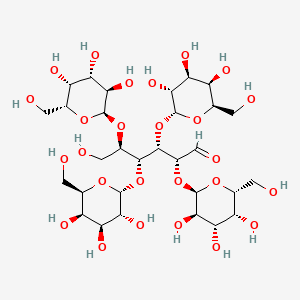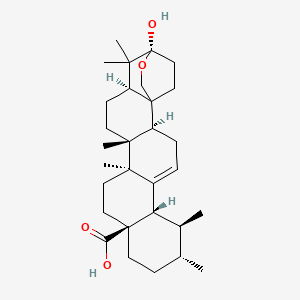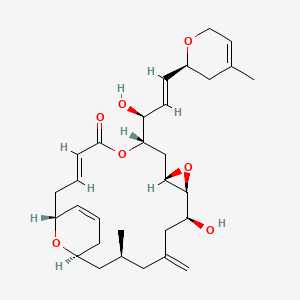
劳利马利德
描述
劳利马利德是一种天然存在的巨环内酯类化合物,最初是从海洋海绵Cacospongia mycofijiensis中分离出来的。 它以其强大的微管稳定特性而闻名,类似于紫杉醇,使其成为癌症研究和治疗中一种有价值的化合物 。 劳利马利德在抑制各种癌细胞系的细胞增殖和诱导凋亡方面显示出巨大潜力 .
科学研究应用
劳利马利德具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:
作用机制
劳利马利德通过稳定微管发挥作用,微管是细胞骨架的重要组成部分。 通过与微管结合,劳利马利德阻止其解聚,导致异常有丝分裂纺锤体的形成和有丝分裂停滞 。 这种对正常微管动力学的破坏最终会触发癌细胞凋亡 。 劳利马利德的分子靶标包括微管蛋白(微管的蛋白质亚基)以及参与微管动力学的各种相关蛋白 .
生化分析
Biochemical Properties
Laulimalide has been shown to bind to β-tubulin and stabilize microtubules . This interaction with tubulin is critical for its role in biochemical reactions. The binding sites, binding modes, and binding affinities of laulimalide with respect to tubulin have been the subject of extensive research .
Cellular Effects
Laulimalide exhibits unique cellular effects. It increases the density of cellular microtubules and causes the formation of microtubule bundles and abnormal mitotic spindles . These changes culminate in mitotic arrest and initiation of apoptosis . Laulimalide is also a potent inhibitor of cellular proliferation .
Molecular Mechanism
Laulimalide exerts its effects at the molecular level through its binding interactions with tubulin . It stabilizes microtubules by binding to β-tubulin . This binding prevents microtubule depolymerisation, thereby inhibiting mitotic processes that rely on microtubule depolymerisation .
Temporal Effects in Laboratory Settings
In laboratory settings, laulimalide exhibits dose-dependent effects on microtubule behavior . At concentrations above 100 nM, laulimalide stabilizes microtubules, but at concentrations between 50 and 100 nM, it destabilizes microtubules .
Dosage Effects in Animal Models
While specific studies on laulimalide’s dosage effects in animal models are limited, research has shown that laulimalide is a potent inhibitor of cell proliferation, suggesting that its effects would vary with different dosages .
Subcellular Localization
Laulimalide’s subcellular localization is closely tied to the microtubule network due to its role as a microtubule-stabilizing agent . It binds to tubulin, a key component of microtubules, suggesting that it localizes to areas of the cell where microtubules are present .
准备方法
合成路线和反应条件: 劳利马利德可以通过一系列复杂的无机反应合成。 其中一个关键步骤涉及巨环内酯环结构的形成,这是通过醛醇缩合反应、维蒂希反应和巨环内酯化反应的组合来实现的 。 合成需要精确控制反应条件,包括温度、pH 值以及使用特定催化剂以确保最终产物的正确立体化学 .
工业生产方法: 劳利马利德的工业生产具有挑战性,因为它结构复杂且需要高纯度。 目前,劳利马利德主要通过从海洋海绵中提取获得,尽管正在努力开发更有效的合成方法用于大规模生产 .
化学反应分析
反应类型: 劳利马利德经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰该化合物以增强其稳定性和生物活性至关重要 .
常用试剂和条件:
主要产物: 从这些反应中形成的主要产物包括具有修饰官能团的劳利马利德的各种类似物,它们可能表现出不同的生物活性 和稳定性特征 .
相似化合物的比较
劳利马利德经常与其他微管稳定剂进行比较,例如紫杉醇和依托泊苷 A:
类似化合物:
- 紫杉醇
- 依托泊苷 A
- 海绵内酯
- 贝鲁西德 A
属性
IUPAC Name |
(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-25(31)27-18-28-30(37-28)26(32)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(33)36-27/h4-6,9-12,20,22-28,30-32H,3,7-8,13-18H2,1-2H3/b9-5-,11-10+/t20-,22-,23+,24-,25-,26-,27-,28-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBQEQDLFWWWMV-XZZGLLCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC=CC(O2)CC=CC(=O)OC(CC3C(O3)C(CC(=C)C1)O)C(C=CC4CC(=CCO4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC=C[C@H](O2)C/C=C\C(=O)O[C@@H](C[C@H]3[C@@H](O3)[C@H](CC(=C)C1)O)[C@H](/C=C/[C@@H]4CC(=CCO4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893501 | |
| Record name | Laulimalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115268-43-4 | |
| Record name | Laulimalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115268-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laulimalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



